molecular formula C35H39BrClF3N6O7 B12370031 [[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B12370031
M. Wt: 828.1 g/mol
InChI Key: ZABADCVOURWLTR-GBDRILESSA-N
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Description

The compound [[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride] is a complex organic molecule with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like bromine, trifluoromethyl, and pyrido[3,4-d]pyrimidin makes it a versatile compound for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrido[3,4-d]pyrimidin structure. The introduction of the bromine and trifluoromethyl groups is typically achieved through electrophilic aromatic substitution reactions. The amino and carbamoyl groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and carbamoyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) and various organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like bromine and trifluoromethyl can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(6R)-7-[4-chloro-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride
  • [4-[(6R)-7-[4-bromo-3-(difluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Uniqueness

The unique combination of functional groups in this compound, such as the bromine and trifluoromethyl groups, distinguishes it from similar compounds. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H39BrClF3N6O7

Molecular Weight

828.1 g/mol

IUPAC Name

[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C35H38BrF3N6O7.ClH/c1-7-19(4)41-33-42-27-16-44(30(47)22-10-13-26(36)25(15-22)35(37,38)39)20(5)14-24(27)31(48)45(33)23-11-8-21(9-12-23)29(46)43(6)34(50)52-17-51-32(49)28(40)18(2)3;/h7-13,15,18-20,28H,1,14,16-17,40H2,2-6H3,(H,41,42);1H/t19-,20+,28-;/m0./s1

InChI Key

ZABADCVOURWLTR-GBDRILESSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)N(C)C(=O)OCOC(=O)[C@H](C(C)C)N)N[C@@H](C)C=C.Cl

Canonical SMILES

CC1CC2=C(CN1C(=O)C3=CC(=C(C=C3)Br)C(F)(F)F)N=C(N(C2=O)C4=CC=C(C=C4)C(=O)N(C)C(=O)OCOC(=O)C(C(C)C)N)NC(C)C=C.Cl

Origin of Product

United States

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